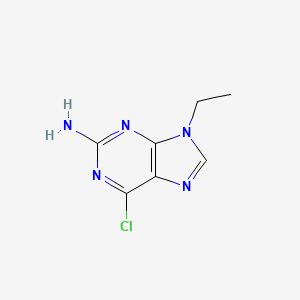

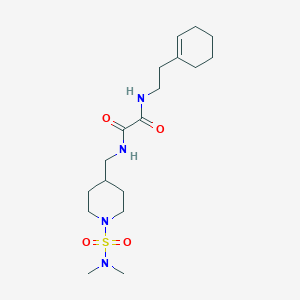

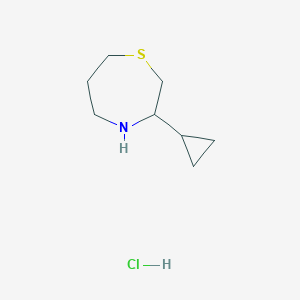

![molecular formula C17H15Cl2F3N4O3 B2820978 4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxoethoxy]benzamide CAS No. 303151-67-9](/img/structure/B2820978.png)

4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxoethoxy]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxoethoxy]benzamide” is a complex organic molecule. It contains several functional groups including a benzamide, a pyridine ring, and trifluoromethyl groups. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or agrochemicals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The exact synthetic route would depend on the desired final product and the starting materials available.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and pyridine rings would likely contribute to the overall shape of the molecule. The trifluoromethyl groups could also influence the molecule’s geometry due to the strong electronegativity of fluorine .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the benzamide group might undergo reactions typical of amides, such as hydrolysis. The pyridine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups could increase its lipophilicity, potentially affecting its solubility and distribution in the environment .Aplicaciones Científicas De Investigación

Luminescent Properties and Stimuli Response

- Research on pyridyl substituted benzamides, like those linked with naphthalimide, has uncovered their potential in creating materials with aggregation-enhanced emission (AEE) properties. These compounds exhibit luminescence in both solution and solid states, and their emission properties can be altered by physical stimuli such as grinding or annealing, making them candidates for novel optical materials and sensors (Srivastava et al., 2017).

Anticancer Applications

- Benzamide derivatives have been investigated for their cytotoxicity against melanoma cells. Certain alkylating benzamides show higher toxicity against melanoma and other cancer cells compared to their parent compounds. This research suggests potential for targeted drug delivery in cancer therapy, particularly for melanotic melanoma (Wolf et al., 2004).

Chemical Synthesis and Characterization

- Studies have explored the synthesis and characterization of crystalline forms of benzamide derivatives, revealing insights into their polymorphism, stability, and solubility. These investigations contribute to the broader field of pharmaceutical chemistry, where understanding solid-state properties is crucial for drug formulation (Yanagi et al., 2000).

Antimicrobial Activity

- Research into new quinazolinone derivatives with a benzothiophene moiety has shown promising antibacterial and antifungal activities. Such compounds could be the basis for developing new antimicrobial agents, highlighting the importance of benzamide derivatives in medicinal chemistry (Naganagowda & Petsom, 2011).

Analytical Chemistry Applications

- The development of nonaqueous capillary electrophoretic methods for analyzing imatinib mesylate and related substances, including benzamide derivatives, demonstrates the compound's relevance in pharmaceutical analysis. Such analytical techniques are essential for quality control in drug manufacturing (Ye et al., 2012).

Mecanismo De Acción

Target of Action

The primary targets of the compound are yet to be identified. The compound is a derivative of trifluoromethylpyridine (TFMP), which is widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

The presence of the trifluoromethyl group and the pyridine moiety in the compound structure may contribute to its biological activity .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its complex structure. The trifluoromethyl group and the pyridine moiety are known to interact with various biological targets, influencing different pathways

Pharmacokinetics

The presence of the trifluoromethyl group and the pyridine moiety may influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

Given its structural similarity to other TFMP derivatives, it may have similar effects, such as influencing the function of various proteins or enzymes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. For example, many trifluoromethyl-containing compounds are used as pharmaceuticals or agrochemicals, and their safety would be evaluated in the context of their intended use .

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxoethoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2F3N4O3/c18-12-3-1-10(2-4-12)16(28)26-29-9-14(27)23-5-6-24-15-13(19)7-11(8-25-15)17(20,21)22/h1-4,7-8H,5-6,9H2,(H,23,27)(H,24,25)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDKBRZKKLWDNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NOCC(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

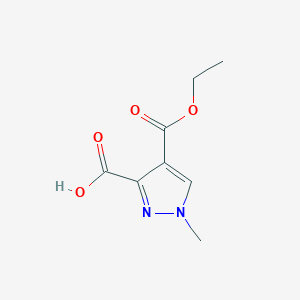

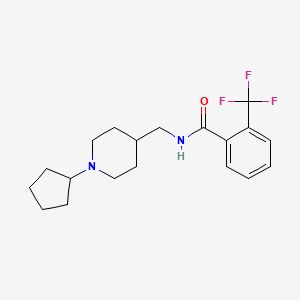

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2820896.png)

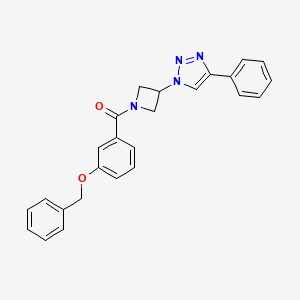

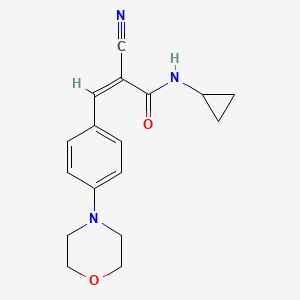

![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2820897.png)

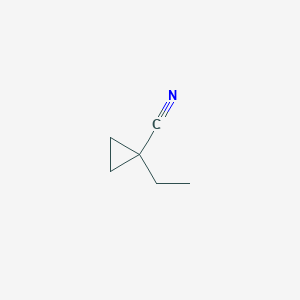

amine hydrochloride](/img/structure/B2820906.png)

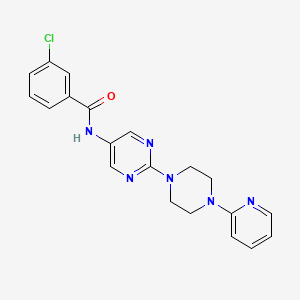

![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2820918.png)